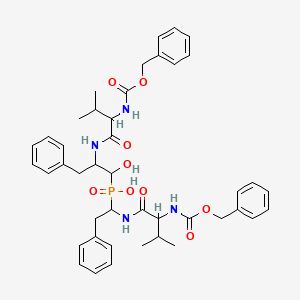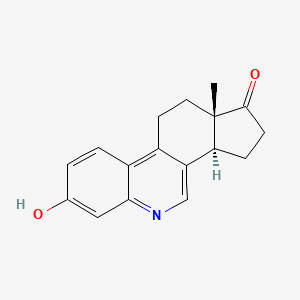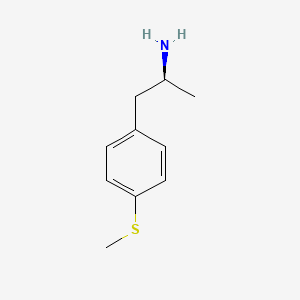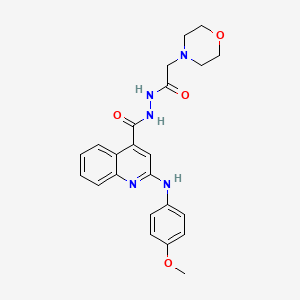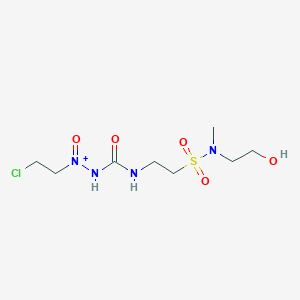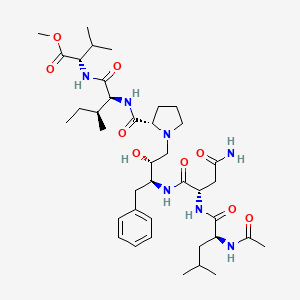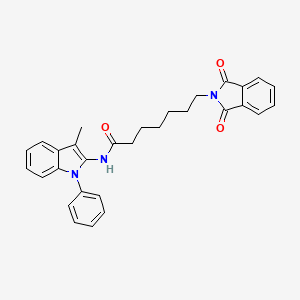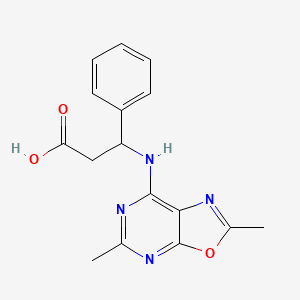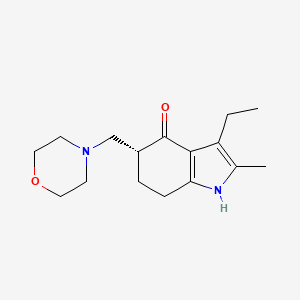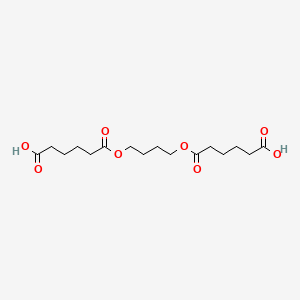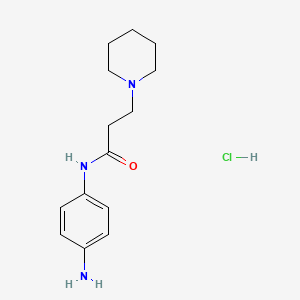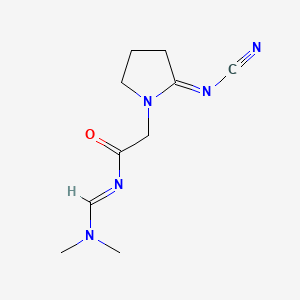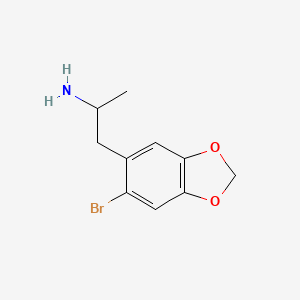
2-Bromo-4,5-methylenedioxyamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-methylenedioxyamphetamine, also known as 6-Bromo-MDA, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. This compound is known for producing stimulant effects but lacks the psychedelic or empathogenic action typically associated with similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-methylenedioxyamphetamine involves the bromination of 3,4-methylenedioxyamphetamine (MDA). A solution of MDA in acetic acid is treated with elemental bromine, generating the hydrobromide salt of this compound in a yield of 61% . The reaction conditions include maintaining the solution at a specific temperature and ensuring the correct molar ratios of reactants.
Industrial Production Methods
There is limited information available on the industrial production methods for this compound. Given its status as a lesser-known psychedelic, it is likely that its production is primarily confined to research laboratories rather than large-scale industrial facilities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5-methylenedioxyamphetamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, the bromine atom in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation reactions using halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
2-Bromo-4,5-methylenedioxyamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the effects of substituted amphetamines.
Industry: Its applications in industry are limited due to its status as a lesser-known psychedelic
Mécanisme D'action
The exact mechanism of action of 2-Bromo-4,5-methylenedioxyamphetamine is not well understood. based on its structural relationship with other similar drugs, it is likely that it acts as a serotonin releaser by reversing the direction of the serotonin reuptake transporter, similar to MDMA. It may also act as a 5HT2A agonist, similar to hallucinogenic amphetamines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromomescaline
- 6-Chloro-MDMA
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
Uniqueness
2-Bromo-4,5-methylenedioxyamphetamine is unique in that it produces stimulant effects without the typical psychedelic or empathogenic action associated with similar compounds. This makes it an interesting subject for research, particularly in understanding the structure-activity relationships of substituted amphetamines .
Propriétés
Numéro CAS |
151920-03-5 |
|---|---|
Formule moléculaire |
C10H12BrNO2 |
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4,6H,2,5,12H2,1H3 |
Clé InChI |
PHCFFGXVMHXBGD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1Br)OCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
